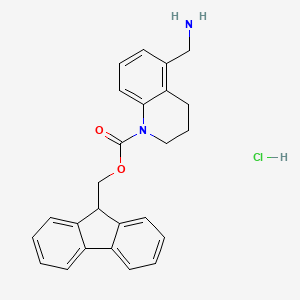

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride

Description

The compound “(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride” is a hydrochloride salt featuring a 9H-fluoren-9-ylmethyloxycarbonyl (Fmoc) protecting group, a tetrahydroquinoline scaffold, and an aminomethyl substituent. The Fmoc group is widely utilized in peptide synthesis due to its acid-labile nature, enabling orthogonal deprotection strategies. The tetrahydroquinoline core contributes to structural rigidity, while the aminomethyl group enhances reactivity in coupling reactions. The hydrochloride salt form improves solubility in polar solvents, making it advantageous for synthetic applications .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 5-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2.ClH/c26-15-17-7-5-13-24-18(17)12-6-14-27(24)25(28)29-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23;/h1-5,7-11,13,23H,6,12,14-16,26H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRHSFUXLNNALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride typically involves multiple steps. One common approach is to start with the fluorenylmethyl group, which is then reacted with the appropriate tetrahydroquinoline derivative. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving rigorous purification steps such as recrystallization or chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under appropriate conditions.

-

Key Insight : The electron-withdrawing pentafluoroethoxy group enhances the oxidizing power of the aldehyde, potentially stabilizing intermediate species .

Reduction Reactions

Reduction of the aldehyde group yields the corresponding alcohol.

-

Note : The aromatic ring and electron-withdrawing substituent may influence reactivity, but no direct experimental data are available for this specific compound .

Substitution Reactions

The pentafluoroethoxy group undergoes nucleophilic substitution due to its strong electron-withdrawing nature.

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃) | Basic conditions (e.g., NaOH) | Substituted pyridine derivatives |

| Thiols (e.g., SH⁻) | Alkaline environment | Sulfur-substituted pyridine derivatives |

-

Mechanism : The pentafluoroethoxy group acts as a leaving group, enabling substitution with nucleophiles. The electron-deficient pyridine ring facilitates such reactions .

Coordination Chemistry

The pyridine nitrogen and aldehyde group participate in metal complexation.

-

Example : Copper(II) complexes with pyridine-2-carbaldehyde derivatives exhibit robust coordination, forming ligands that stabilize metal centers .

-

Implication : The aldehyde group may form Schiff bases with amines, further enabling metal coordination (e.g., imine ligands) .

Comparison with Similar Compounds

Research Gaps and Future Directions

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research. Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, a related study highlighted that synthesized compounds with similar structures showed effective inhibition against various microbial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of specific functional groups was noted to enhance antimicrobial activity, suggesting that modifications to the tetrahydroquinoline structure could lead to more potent derivatives .

Anticancer Properties

Research indicates that compounds within the tetrahydroquinoline class may possess anticancer properties. In vitro studies have assessed the cytotoxic effects of these compounds on different cancer cell lines. For example, a compound structurally related to (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride was tested by the National Cancer Institute and exhibited significant growth inhibition in cancer cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) values were promising, indicating potential for development as anticancer agents .

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have been utilized to enhance reaction efficiency. Characterization methods including NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline ring can dramatically influence biological activity. For example, introducing electron-donating or electron-withdrawing groups has been shown to alter antimicrobial and anticancer activities significantly .

Potential for Drug Development

Given its diverse biological activities, this compound holds promise as a lead compound for drug development. Its structural features allow for further modifications that could enhance its therapeutic profile while minimizing toxicity. The ability to target specific pathways in microbial resistance or cancer cell proliferation presents an exciting avenue for future research.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Fmoc-Protected Analogues

The compound shares the Fmoc group with other derivatives, such as “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid” (C21H21NO6, MW 383.4) from . Both compounds employ Fmoc for amine protection, but structural differences significantly alter their applications:

- Target Compound: Contains a tetrahydroquinoline scaffold and aminomethyl group, favoring use in heterocyclic chemistry or as a building block for bioactive molecules.

- Compound: Features a methoxy-oxobutanoic acid chain, making it more suitable for peptide backbone modifications.

Tetrahydroquinoline Derivatives

Comparisons with other tetrahydroquinoline-based compounds highlight the role of substituents:

- Aminomethyl Group: Enhances nucleophilicity for coupling reactions compared to unsubstituted tetrahydroquinolines.

- Hydrochloride Salt: Increases aqueous solubility relative to free-base tetrahydroquinoline derivatives, which often require organic solvents.

Alternative Protecting Groups

- Boc (tert-butoxycarbonyl): Unlike Fmoc, Boc is base-labile and acid-stable, making it suitable for divergent synthetic conditions. Boc-protected tetrahydroquinolines exhibit lower solubility in water but greater stability under basic conditions.

- Cbz (Benzyloxycarbonyl): Requires hydrogenolysis for deprotection, limiting compatibility with hydrogen-sensitive substrates.

Research Findings and Data

Stability and Reactivity

- Fmoc Deprotection : The target compound’s Fmoc group is cleaved under mild acidic conditions (e.g., 20% piperidine), aligning with standard peptide synthesis protocols. This contrasts with Boc groups, which require stronger acids (e.g., TFA).

- Aminomethyl Reactivity: The primary amine (as HCl salt) facilitates amide bond formation in solid-phase synthesis, outperforming secondary or tertiary amine analogues in coupling efficiency .

Solubility Profiles

| Compound Type | Solubility in Water (HCl Salt) | Solubility in Organic Solvents |

|---|---|---|

| Target Compound | High | Moderate (DMF, DCM) |

| Free-Base Tetrahydroquinoline | Low | High (THF, Ethyl Acetate) |

| Boc-Protected Analogue | Low | High (Chloroform, DCM) |

Biological Activity

The compound (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride is a tetrahydroquinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₃₁ClN₂O₃

- Molecular Weight : 354.93 g/mol

- CAS Number : 2137875-12-6

Tetrahydroquinoline derivatives are known for their diverse biological activities, including:

- Antitumor Activity : These compounds often exhibit cytotoxic effects on various cancer cell lines.

- Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress-induced damage.

- Receptor Modulation : Certain tetrahydroquinolines act as antagonists or agonists at various receptors, including those involved in neurotransmission and hormonal regulation.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several human cancer cell lines. The following table summarizes the IC₅₀ values observed in various studies:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 2.5 | |

| HeLa (Cervical) | 3.0 | |

| A2780 (Ovarian) | 1.8 | |

| K562 (Leukemia) | 4.2 |

Neuroprotective Effects

In vitro studies have indicated that this compound can reduce neuronal apoptosis induced by oxidative stress. The protective mechanism appears to involve the modulation of antioxidant enzyme activities and inhibition of pro-apoptotic signaling pathways.

Case Studies

-

Case Study on Cancer Treatment :

A study investigated the effects of the compound on breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. -

Neuroprotection in Animal Models :

In a mouse model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests a promising avenue for treating neurodegenerative diseases.

Structure–Activity Relationship (SAR)

Research into the SAR of tetrahydroquinoline derivatives has revealed that modifications at specific positions can enhance biological activity. For instance:

- Substituents at the 5-position significantly influence antiproliferative potency.

- The presence of an aminomethyl group is crucial for neuroprotective effects.

Q & A

Advanced Research Question

- Assay Design : Use recombinant CYP isoforms (e.g., CYP3A4, 2D6) with fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin).

- IC Determination : Pre-incubate compound (0.1–100 µM) with enzyme and NADPH; quantify residual activity via fluorescence .

- Data Interpretation : Compare IC to clinical thresholds (e.g., <1 µM = high risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.